tert-Butyl (4-bromocyclohexyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (4-bromocyclohexyl)carbamate is a chemical compound with the molecular formula C11H20BrNO2. It is a derivative of carbamate, where the tert-butyl group is attached to the nitrogen atom, and a bromine atom is substituted on the cyclohexyl ring. This compound is often used in organic synthesis and as a protecting group for amines due to its stability and ease of removal under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (4-bromocyclohexyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of 4-bromocyclohexylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-bromocyclohexyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the cyclohexyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection Reactions: The tert-butyl carbamate group can be removed using strong acids like trifluoroacetic acid or by heating, yielding the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in an organic solvent like dichloromethane is commonly used for deprotection.
Major Products Formed
Substitution Reactions: Products include various substituted cyclohexyl derivatives depending on the nucleophile used.
Deprotection Reactions: The primary product is 4-bromocyclohexylamine.
Scientific Research Applications
tert-Butyl (4-bromocyclohexyl)carbamate has several applications in scientific research:
Organic Synthesis: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the preparation of functionalized materials and polymers.
Mechanism of Action
The mechanism of action of tert-butyl (4-bromocyclohexyl)carbamate primarily involves its role as a protecting group. The tert-butyl carbamate group stabilizes the amine functionality, preventing unwanted reactions during synthetic processes. The deprotection mechanism involves protonation of the carbamate group, followed by cleavage of the tert-butyl group, resulting in the release of the free amine .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar structure but without the bromine substitution on the cyclohexyl ring.
tert-Butyl (4-aminocyclohexyl)carbamate: Similar structure but with an amino group instead of a bromine atom.
tert-Butyl N-(4-hydroxycyclohexyl)carbamate: Similar structure but with a hydroxyl group on the cyclohexyl ring.
Uniqueness
tert-Butyl (4-bromocyclohexyl)carbamate is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions. This makes it a versatile intermediate in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
tert-butyl N-(4-bromocyclohexyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h8-9H,4-7H2,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQIIDPCBBHRKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.